molecular formula C12H14N4OS B12266646 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole

5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole

Cat. No.: B12266646
M. Wt: 262.33 g/mol
InChI Key: NFLCUXTYWBDUBZ-UHFFFAOYSA-N
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Description

The compound 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole is a complex organic molecule that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can produce imidazole N-oxides, while reduction of the thiazole ring can yield dihydrothiazoles .

Scientific Research Applications

5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole involves its interaction with specific molecular targets in the body. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiazole ring can also interact with biological molecules, enhancing the compound’s overall biological activity . The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its combination of these three heterocyclic rings, which gives it a distinct set of chemical and biological properties .

Properties

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C12H14N4OS/c1-9-11(18-8-14-9)12(17)16-5-10(6-16)4-15-3-2-13-7-15/h2-3,7-8,10H,4-6H2,1H3

InChI Key

NFLCUXTYWBDUBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CC(C2)CN3C=CN=C3

Origin of Product

United States

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